(2-Hydroxyphenyl)acetonitrile

Description

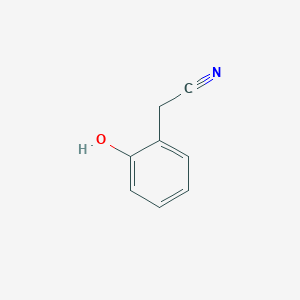

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWRBGOAZXDIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441963 | |

| Record name | (2-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14714-50-2 | |

| Record name | (2-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Hydroxyphenyl)acetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2-Hydroxyphenyl)acetonitrile , also known as 2-hydroxybenzyl cyanide , is a versatile bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive nitrile group and a nucleophilic phenolic hydroxyl group on an aromatic scaffold, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Core Chemical Identity and Properties

CAS Number: 14714-50-2[1][2][3][4]

This compound is a solid at room temperature, appearing as a white to light yellow or brown crystalline substance.[5] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [6] |

| Melting Point | 122-123 °C | [1] |

| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.167 ± 0.06 g/cm³ | [1] |

| Flash Point | 126.3 ± 20.4 °C | [1] |

| Water Solubility | Slightly soluble (6.9 g/L at 25 °C) | [1] |

| LogP | 0.71 | [1] |

| IUPAC Name | This compound | [4][7] |

| InChI Key | WMWRBGOAZXDIDN-UHFFFAOYSA-N | [1][4][7] |

| SMILES | N#CCc1ccccc1O | [1] |

Synthesis of this compound: Methodologies and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of a cyanide group onto a 2-hydroxybenzyl scaffold. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Cyanation of Salicyl Alcohol (2-Hydroxybenzyl Alcohol)

A common and direct method involves the reaction of salicyl alcohol with a cyanide salt, typically in a polar aprotic solvent. This is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is first activated, followed by displacement by the cyanide ion.

Reaction Scheme:

Caption: Synthesis from Salicyl Alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicyl alcohol (1.0 eq), sodium cyanide (1.1 eq), and dimethylformamide (DMF) to form a solution or suspension.[3][8]

-

Heating: Heat the reaction mixture to 120°C and maintain this temperature with stirring for approximately 4 hours.[3][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent, such as ethyl acetate.[3][8]

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure this compound.[3][8]

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the cyanide salt and promotes the nucleophilic substitution reaction without protonating the cyanide ion. The elevated temperature is necessary to overcome the activation energy for the displacement of the hydroxyl group.

Method 2: From 2-Acetoxybenzyl Acetate

An alternative one-step synthesis utilizes 2-acetoxybenzyl acetate as the starting material. This method avoids the direct use of the potentially problematic free hydroxybenzyl halides.

Experimental Protocol:

-

Reaction Mixture: A mixture of 2-acetoxybenzyl acetate (1.0 eq) and potassium cyanide (1.5 eq) in methanol is prepared in a round-bottom flask.[9]

-

Reflux: The mixture is refluxed for approximately 30 minutes.[9]

-

Work-up and Purification: Following a similar aqueous work-up as in Method 1, the crude product is obtained. It can be further purified by trituration with a mixture of chloroform and carbon tetrachloride, followed by recrystallization from chloroform.[9]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis. The phenolic hydroxyl group can undergo O-alkylation, acylation, and other related transformations, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Synthesis of Benzofuranones

A key application of this compound is its conversion to benzofuran-2(3H)-one, an important structural motif in many natural products and biologically active compounds.[10] This transformation is typically acid-catalyzed.

Reaction Scheme:

Caption: Conversion to Benzofuranone.

Plausible Mechanism:

The reaction likely proceeds through an initial protonation of the nitrile nitrogen, which activates the carbon for intramolecular nucleophilic attack by the phenolic oxygen. This cyclization forms an imino-lactone intermediate, which is then hydrolyzed to the final benzofuranone product.

Synthesis of 2-Arylbenzofurans

This compound can also serve as a precursor for the synthesis of 2-arylbenzofurans through a palladium-catalyzed sequential addition and intramolecular annulation with arylboronic acids.

Biological Activity and Pharmaceutical Relevance

While this compound itself is primarily used as a chemical intermediate, its derivatives have shown promising biological activities.

-

Amide Synthetase Inhibition: It has been described as a benzofuran derivative that can act as an effective inhibitor of amide synthetase.[6] However, detailed mechanistic studies are not widely available in the public literature.

-

Antioxidant and Antimicrobial Properties: Derivatives such as 2-hydroxy benzyl hydrazides have demonstrated significant antioxidant and antimicrobial activities, making them interesting candidates for further therapeutic development.

-

Beta-Amyloid Aggregation Inhibition: Certain 2-(4-hydroxyphenyl)benzofurans, which can be synthesized from precursors related to this compound, have been investigated as inhibitors of beta-amyloid aggregation, a key pathological process in Alzheimer's disease.

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on standard spectroscopic techniques. While full spectra are often proprietary to commercial suppliers, characteristic data can be anticipated.

-

¹H NMR: Expected signals would include aromatic protons in the range of δ 6.8-7.3 ppm, a singlet for the benzylic methylene (CH₂) protons, and a broad singlet for the phenolic hydroxyl (OH) proton, which is exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would appear in the δ 115-155 ppm region, with the nitrile carbon appearing further downfield (around δ 118-120 ppm), and the benzylic carbon signal at a higher field.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2250 cm⁻¹), and characteristic C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 133.15. GC-MS data is available on public databases such as PubChem.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is toxic if swallowed or inhaled and harmful in contact with skin. It can also cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place, keeping the container tightly closed. It should be stored locked up.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a variety of valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- Uneyama, K., & Torii, S. (1974). Synthesis of Hydroxybenzyl Compounds.

- PubChem. (n.d.). 2-(2-Hydroxyphenyl)acetonitrile. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.

- Chemsrc. (2025). This compound | CAS#:14714-50-2.

- Chemsrc. (n.d.). Downstream products of this compound.

- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- Kim, J. H., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Archives of Pharmacal Research, 27(1), 19–24. [Link]

- MySkinRecipes. (n.d.). This compound.

- Dexter, M., & Spivack, J. D. (n.d.).

- Human Metabolome Database. (2012). (±)-2-Hydroxy-2-phenylacetonitrile.

- Patt, W. C., et al. (2000). Design and synthesis of beta-amino-alpha-hydroxy amide derivatives as inhibitors of MetAP2 and HUVEC growth. Journal of Medicinal Chemistry, 43(23), 4477–4487. [Link]

Sources

- 1. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]

- 2. 14714-50-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 14714-50-2 [chemicalbook.com]

- 4. 2-(2-Hydroxyphenyl)acetonitrile | 14714-50-2 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 14714-50-2 | PAA71450 [biosynth.com]

- 7. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and synthesis of beta-amino-alpha-hydroxy amide derivatives as inhibitors of MetAP2 and HUVEC growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 2-hydroxybenzyl cyanide

An In-Depth Technical Guide to 2-Hydroxybenzyl Cyanide

This guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxybenzyl cyanide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the molecule's synthesis, reactivity, and handling.

Introduction and Chemical Identity

2-Hydroxybenzyl cyanide, also known as (2-hydroxyphenyl)acetonitrile, is an aromatic organic compound featuring a hydroxyl (-OH) group and a cyanomethyl (-CH₂CN) group attached to a benzene ring at ortho positions. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry.

Distinguishing it from its isomers, 3-hydroxybenzyl cyanide and 4-hydroxybenzyl cyanide, is critical, as the proximity of the hydroxyl and cyanomethyl groups in the 2-position allows for potential intramolecular interactions that influence its chemical behavior. While data for the 4-hydroxy isomer is more prevalent, this guide will focus on the properties and reactivity specific to the 2-hydroxy isomer.

Table 1: Chemical Identifiers for 2-Hydroxybenzyl Cyanide

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 3692-55-9 |

| Synonyms | o-Hydroxybenzyl cyanide, Salicyl cyanide (less common) |

Physical Properties

The physical characteristics of 2-hydroxybenzyl cyanide are dictated by its aromatic nature and the presence of hydrogen-bonding capable hydroxyl and nitrile groups. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and purification techniques.

Table 2: Physical Properties of 2-Hydroxybenzyl Cyanide

| Property | Value | Source(s) |

| Appearance | Solid, crystals | General observation |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | Data not available; decomposes on heating | [1] |

| Solubility | Soluble in methanol, chloroform, DMSO. Slightly soluble in water. | [1] |

Note: The para-isomer, 4-hydroxybenzyl cyanide, has a lower melting point of 67-71 °C, highlighting the structural influence of substituent positioning on physical properties.

Synthesis of 2-Hydroxybenzyl Cyanide

The synthesis of hydroxybenzyl compounds requires careful selection of starting materials and reaction conditions to avoid the instability of free hydroxybenzyl halides. A reliable method involves the nucleophilic substitution of an acetate group, which serves as a stable precursor.

Experimental Protocol: One-Step Synthesis from 2-Acetoxybenzyl Acetate

This protocol is adapted from the work of Hayashi and Oka, which provides a convenient route to 2-hydroxybenzyl cyanide from a readily prepared starting material.[1] The causality behind this choice is that 2-acetoxybenzyl acetate is more stable than the corresponding halide and the acetate leaving group is readily displaced by the cyanide nucleophile, with subsequent in-situ deprotection of the phenolic hydroxyl group.

Materials:

-

2-Acetoxybenzyl acetate (0.050 mol)

-

Potassium cyanide (KCN) (0.075 mol)

-

Methanol (50 mL)

-

Chloroform

-

Carbon tetrachloride

Procedure:

-

Combine 2-acetoxybenzyl acetate (0.050 mol) and potassium cyanide (0.075 mol) in 50 mL of methanol in a round-bottom flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.

-

After reflux, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous phase with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to yield the crude product.

-

Triturate the crude product with a mixture of chloroform and carbon tetrachloride.

-

Filter the solid and recrystallize from chloroform to yield pure 2-hydroxybenzyl cyanide.[1]

Diagram 1: Synthesis Workflow of 2-Hydroxybenzyl Cyanide

Caption: Key reactive sites and potential chemical transformations.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions. [2][3]* Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form (2-hydroxyphenyl)acetic acid, a valuable precursor for pharmaceuticals. This proceeds through an intermediate amide. [2]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 2-(2-hydroxyphenyl)ethanamine. [2]Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can also achieve this transformation. [4]* Grignard Reaction: Addition of a Grignard reagent (R-MgX) followed by aqueous workup converts the nitrile into a ketone. [3]

Reactions of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be removed by a base, forming a phenoxide which is a potent nucleophile.

-

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃) yields the corresponding ether.

-

O-Acylation: Esterification can be achieved by reacting with an acyl chloride or acid anhydride.

Reactions of the Active Methylene Group

The methylene protons are acidic (pKa ≈ 25 in DMSO for benzyl cyanide) due to the electron-withdrawing effect of both the nitrile and the aromatic ring. [5]* C-Alkylation: In the presence of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), the methylene group can be deprotonated to form a carbanion. This nucleophile can then be alkylated with various electrophiles.

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for 2-Hydroxybenzyl Cyanide

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Phenolic Proton (-OH) | δ 5.0 - 8.0 ppm (broad singlet) | Acidic proton, chemical shift is concentration and solvent dependent. |

| Aromatic Protons (Ar-H) | δ 6.8 - 7.4 ppm (multiplets) | Four distinct protons on a 1,2-disubstituted ring will show complex splitting patterns (dd, td, etc.). [6] | |

| Methylene Protons (-CH₂-) | δ ~3.7 ppm (singlet) | Singlet peak integrating to 2H. [6] | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~117 ppm | Characteristic chemical shift for nitrile carbons. [7] |

| Methylene Carbon (-CH₂-) | δ ~20 ppm | Aliphatic sp³ carbon adjacent to two sp² systems. [7] | |

| Aromatic Carbons (Ar-C) | δ 115 - 155 ppm | Six distinct signals; C-OH carbon will be the most downfield (~155 ppm), C-CH₂CN will be shielded relative to benzene. [7] | |

| IR Spectroscopy | O-H Stretch (Phenol) | 3200 - 3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Typical for sp² C-H bonds. | |

| C≡N Stretch (Nitrile) | 2240 - 2260 cm⁻¹ (sharp, medium) | Diagnostic peak for the nitrile functional group. | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Multiple bands indicating the aromatic ring. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 133 | Corresponds to the molecular weight of C₈H₇NO. |

| Major Fragments | m/z = 132, 104, 94 | Loss of H• ([M-H]⁺); loss of HCN ([M-HCN]⁺); loss of the cyanomethyl radical leading to a hydroxy-tropylium ion or similar rearrangement. |

Safety, Handling, and Storage

As a bifunctional molecule containing both a phenol and a cyanide group, 2-hydroxybenzyl cyanide must be handled with significant caution. The primary hazards are its acute toxicity if ingested, inhaled, or absorbed through the skin, and its potential to cause skin and eye irritation. [8][9]

Core Safety Protocol

1. Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. [10]* Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash risk. [8]* Skin and Body Protection: A lab coat is required. For larger scale work, impervious protective clothing may be necessary. [8]* Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. [9] 2. Handling and Emergency Procedures:

-

General Handling: Avoid all direct contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [11]* Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [10]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [8] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. [8] * Inhalation: Move the individual to fresh air. [8] * Ingestion: Do NOT induce vomiting. [10] * In all cases of exposure, seek immediate medical attention. Be prepared to provide the Safety Data Sheet (SDS) to emergency responders.

-

3. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [8]* Store in a locked cabinet or a secure area accessible only to authorized personnel.

References

- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-518. [Link]

- PubChem. (n.d.). 4-Hydroxybenzyl cyanide.

- Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxybenzyl Cyanide, 98%. [Link]

- Human Metabolome Database. (2012). 4-Hydroxybenzeneacetonitrile. [Link]

- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

- Semantic Scholar. (2001). Reactive bonding of natural rubber to metal by a nitrile–phenolic adhesive. [Link]

- VTechWorks. (n.d.). High Performance Materials Containing Nitrile Groups. [Link]

- Semantic Scholar. (1998). Reactive compatibilization of a nitrile rubber/phenolic resin blend: Effect on adhesive and composite properties. [Link]

- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link]

- Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile. [Link]

- NIST. (n.d.). 2-Methylbenzyl cyanide. [Link]

- MassBank. (2008). Benzyl cyanides. [Link]

- Wikipedia. (n.d.). Benzyl cyanide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.be [fishersci.be]

- 11. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to (2-Hydroxyphenyl)acetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: (2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in synthetic chemistry. Its unique structure, featuring both a nucleophilic phenolic hydroxyl group and a reactive nitrile moiety on an aromatic scaffold, makes it a strategic precursor for a diverse range of complex heterocyclic compounds. For researchers and professionals in drug development, this molecule is not merely a chemical intermediate but a key to unlocking novel molecular architectures with significant biological potential. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application as a pivotal component in the synthesis of medicinally relevant compounds.

Core Molecular and Physicochemical Properties

This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior and physical properties.[1] The presence of the polar hydroxyl and nitrile groups allows for hydrogen bonding, influencing its melting point and solubility. A summary of its core properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [2][3] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 14714-50-2 | [3] |

| IUPAC Name | 2-(2-hydroxyphenyl)acetonitrile | [2] |

| Synonyms | 2-Hydroxybenzyl cyanide, o-hydroxy-α-tolunitrile | [2][4] |

| Appearance | White to light yellow or brown solid | [1] |

| Melting Point | 122-123 °C | [3] |

| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.167 ± 0.06 g/cm³ | [3] |

| Flash Point | 126.3 ± 20.4 °C | [3] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a suitable benzyl derivative with a cyanide source. A robust and high-yield method involves the reaction of salicyl alcohol (2-hydroxybenzyl alcohol) with sodium cyanide in a polar aprotic solvent.[5]

Causality Behind Experimental Choices:

-

Starting Material: Salicyl alcohol is an ideal, commercially available precursor containing the required 2-hydroxyphenyl moiety.

-

Cyanide Source: Sodium cyanide (NaCN) serves as an excellent nucleophile, providing the cyanide anion (CN⁻) necessary to displace the hydroxyl group.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is crucial.[5] It effectively dissolves the ionic sodium cyanide while not participating in hydrogen bonding, which would otherwise solvate and deactivate the cyanide nucleophile. This enhances the nucleophilicity of CN⁻ for an efficient Sₙ2-type reaction.

-

Temperature: Elevated temperatures (e.g., 120°C) are required to facilitate the displacement of the hydroxyl group, which is typically a poor leaving group. It is presumed that under these conditions, an in-situ activation or displacement mechanism occurs.[5]

Experimental Protocol: Synthesis from Salicyl Alcohol[6]

-

Reactor Setup: To a 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add salicyl alcohol (100 g, 806 mmol) and dimethylformamide (1000 mL).

-

Reagent Addition: Add sodium cyanide (43.4 g, 886 mmol) to the mixture.

-

Reaction: Stir the mixture and heat to 120°C. Maintain this temperature for 4 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and perform an extraction using water and ethyl acetate.

-

Purification: Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography to yield pure this compound (Typical yield: ~90 g, 84%).

Below is a diagram illustrating the key workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed. While specific spectra depend on the instrument and conditions, the expected characteristic signals are well-defined by the molecule's structure.[6]

Table 2: Expected Spectroscopic Signatures for this compound

| Technique | Functional Group | Expected Signal / Chemical Shift |

| IR Spectroscopy | Phenolic O-H | Broad stretch, ~3400-3200 cm⁻¹ |

| Nitrile C≡N | Sharp, medium-intensity stretch, ~2250 cm⁻¹ | |

| Aromatic C-H | Stretch, ~3100-3000 cm⁻¹ | |

| Methylene C-H | Stretch, ~2950-2850 cm⁻¹ | |

| Aromatic C=C | Bending vibrations, ~1600-1450 cm⁻¹ | |

| ¹H NMR | Phenolic OH | Singlet, broad, variable shift (~5-10 ppm) |

| Aromatic Ar-H | Multiplet, ~6.8-7.3 ppm (4H) | |

| Methylene CH₂ | Singlet, ~3.7 ppm (2H) | |

| ¹³C NMR | Nitrile C≡N | ~117 ppm |

| Ar-C-OH | ~155 ppm | |

| Aromatic Ar-C | ~115-131 ppm (5 carbons) | |

| Methylene CH₂ | ~22 ppm |

Protocol: Standard NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified solid this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it will clearly show the phenolic proton.

-

Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.

-

Analysis: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. It serves as a powerful precursor for heterocyclic scaffolds, particularly benzofurans, which are prevalent in biologically active compounds.[7]

A key application is the palladium-catalyzed synthesis of 2-arylbenzofurans.[7] In this transformation, this compound undergoes a sequential addition and intramolecular annulation with an arylboronic acid. This reaction highlights the molecule's role as a linchpin, connecting two distinct aromatic systems to rapidly build molecular complexity. Benzofuran derivatives synthesized through such pathways have shown promise as inhibitors of beta-amyloid aggregation, a key pathological process in Alzheimer's disease.[8]

Caption: Role as a precursor in synthesizing 2-arylbenzofuran scaffolds.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as toxic if swallowed or inhaled and harmful in contact with skin. It can also cause skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile rubber), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for chemists engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical sector. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool. A thorough understanding of its handling, characterization, and synthetic potential, as outlined in this guide, empowers researchers to leverage this molecule to its fullest extent in the pursuit of novel therapeutics and other advanced chemical applications.

References

- Wang, X., Wang, X., Liu, M., Ding, J., Chen, J., & Wu, H. (2013). An efficient palladium-catalyzed addition of arylboronic acids to aliphatic nitriles provides a broad range of alkyl aryl ketones in good yields. Synthesis, 45(16), 2241-2244.

- PubChem. (n.d.). 2-(2-Hydroxyphenyl)acetonitrile. National Center for Biotechnology Information.

- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.

- Wikipedia. (n.d.). Benzyl cyanide.

- MySkinRecipes. (n.d.). This compound.

- Kim, D. H., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Archives of Pharmacal Research, 27(1), 19-24.

- D'Auria, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705.

- Patsnap. (n.d.). Method for synthesizing benzofuran-2 (3H)-ketone. Eureka.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001659).

- Chemsrc. (n.d.). This compound.

- NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with....

- Google Patents. (n.d.). CN102675148A - Preparation method of hydroxybenzyl cyanide.

- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxybenzeneacetonitrile (HMDB0029757).

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]

- 4. 2-Hydroxybenzyl Cyanide [chemicalbook.com]

- 5. This compound | 14714-50-2 [chemicalbook.com]

- 6. 14714-50-2|this compound|BLD Pharm [bldpharm.com]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (2-Hydroxyphenyl)acetonitrile from Salicyl Alcohol

Abstract: (2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive, technically-grounded protocol for the preparation of this compound from the readily available starting material, salicyl alcohol (2-hydroxybenzyl alcohol). The described two-step synthetic strategy involves the initial conversion of salicyl alcohol to an activated intermediate, followed by a nucleophilic cyanation. This document details the underlying reaction mechanisms, provides step-by-step experimental procedures, and addresses critical safety considerations, particularly concerning the handling of cyanide reagents. The information herein is intended for researchers, chemists, and drug development professionals.

Synthetic Strategy and Rationale

The conversion of an alcohol to a nitrile is not a direct transformation. The hydroxyl group (-OH) of an alcohol is a poor leaving group, making it resistant to direct nucleophilic substitution by a cyanide ion. Therefore, a robust two-step strategy is employed.

Step 1: Activation of the Hydroxyl Group. The benzylic alcohol in salicyl alcohol is first converted into a better leaving group. While various methods exist, this guide will focus on the conversion to a benzyl halide, specifically 2-hydroxybenzyl chloride. This intermediate is significantly more susceptible to nucleophilic attack.

Step 2: Nucleophilic Cyanation. The activated intermediate, 2-hydroxybenzyl chloride, is then reacted with a cyanide salt, such as sodium cyanide (NaCN), to yield the target molecule, this compound. This reaction proceeds via a nucleophilic substitution mechanism.

This strategy is favored due to its reliability, relatively high yields, and the commercial availability of the required reagents.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights and Key Considerations

A thorough understanding of the reaction mechanisms is crucial for process optimization and troubleshooting.

Step 1: Synthesis of 2-Hydroxybenzyl Chloride

The conversion of salicyl alcohol to 2-hydroxybenzyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst like zinc chloride. The use of thionyl chloride is often preferred in a laboratory setting for its clean reaction profile, as the byproducts (SO₂ and HCl) are gaseous.

Mechanism with Thionyl Chloride:

-

The lone pair of electrons on the benzylic alcohol's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion.

-

A proton is lost from the oxonium ion intermediate.

-

The previously displaced chloride ion then attacks the benzylic carbon in an Sₙ2 fashion, leading to the formation of 2-hydroxybenzyl chloride and the release of sulfur dioxide and hydrogen chloride gas.

A critical challenge in this step is preventing side reactions involving the phenolic hydroxyl group. Under harsh acidic conditions, polymerization can occur, leading to the formation of resinous, intractable materials.[1] Therefore, controlling the reaction temperature and using a non-protic solvent are essential.

Step 2: Synthesis of this compound

This step is a classic nucleophilic substitution reaction. The cyanide anion (CN⁻) from sodium or potassium cyanide acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-hydroxybenzyl chloride and displacing the chloride ion.[2]

Challenges and Solutions: A primary challenge is the mutual insolubility of the organic substrate (2-hydroxybenzyl chloride) and the inorganic cyanide salt.[3] To overcome this, several techniques can be employed:

-

Polar Aprotic Solvents: Using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help dissolve the cyanide salt to some extent, facilitating the reaction.[4][5]

-

Phase-Transfer Catalysis (PTC): This is a highly effective method where a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used.[6] The catalyst transports the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[7][8]

The reaction is typically heated to ensure a reasonable reaction rate, but excessive heat should be avoided to minimize potential side reactions.

Detailed Experimental Protocols

⚠️ EXTREME CAUTION REQUIRED: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[11][12] An emergency cyanide antidote kit should be readily available.

Protocol: Synthesis of this compound via a One-Pot Procedure

While a two-step process involving isolation of the intermediate is common, a one-pot synthesis from salicyl alcohol has also been reported, offering a more streamlined approach.[4][13] This protocol is adapted from a literature procedure.[4]

Reagents and Materials:

-

Salicyl alcohol (100 g, 806 mmol)

-

Sodium cyanide (43.4 g, 886 mmol)

-

Dimethylformamide (DMF) (1000 mL)

-

Ethyl acetate

-

Deionized water

-

2L Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and heating mantle.

Procedure:

-

To a 2L round-bottom flask, add salicyl alcohol (100 g, 806 mmol), sodium cyanide (43.4 g, 886 mmol), and dimethylformamide (1000 mL).[4]

-

Stir the mixture and heat it to 120°C for 4 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 1L of deionized water and 500 mL of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate. Extract the aqueous phase two more times with 250 mL portions of ethyl acetate.

-

Combine the organic phases and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data and Expected Outcomes

The following table summarizes the key parameters and expected results for the described one-pot synthesis.

| Parameter | Value |

| Starting Material | Salicyl Alcohol |

| Key Reagents | Sodium Cyanide, DMF |

| Reaction Temperature | 120°C[4] |

| Reaction Time | 4 hours[4] |

| Expected Yield | ~84%[4] |

| Appearance | White to off-white solid |

| Melting Point | 122-123 °C[14] |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals for aromatic protons, the methylene (-CH₂-) group, and the phenolic hydroxyl (-OH) proton.

-

¹³C NMR: Expected signals for the nitrile carbon, aromatic carbons, and the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹ and the hydroxyl group (O-H) around 3300 cm⁻¹.

Safety and Hazard Mitigation

Working with cyanide compounds necessitates strict adherence to safety protocols.

-

Engineering Controls: Always handle sodium cyanide and the reaction mixture inside a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is recommended), a flame-resistant lab coat, and chemical splash goggles at all times.[12][15]

-

Incompatible Materials: Keep sodium cyanide away from acids and water, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[10][15] All waste should be collected in a designated, labeled container and should never be mixed with acidic waste.[12]

-

Spill and Decontamination: In case of a spill, the area should be evacuated. Small spills can be neutralized by trained personnel using a solution of sodium hypochlorite.[10] Contaminated surfaces and equipment should be decontaminated with a suitable solution (e.g., a mixture of aqueous sodium hydroxide and ferrous sulfate).

-

Emergency Procedures: In case of exposure, immediately remove the victim from the contaminated area to fresh air and seek immediate medical attention.[12] Skin contact requires flushing with copious amounts of water for at least 15 minutes.[11]

References

- Industrial Phase-Transfer Catalysis. PTC Organics, Inc.

- United Chemical. Crucial Safety Measures When Working with Sodium Cyanide.

- United Chemical. Sodium Cyanide Safety Operation Procedures and Emergency Response.

- ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6].

- Sodium Cyanide. TAEKWANG INDUSTRIAL CO., LTD.

- Standard Operating Procedure: Sodium Cyanide. UCLA Chemistry & Biochemistry. (2012).

- Macmillan Group. Phase-Transfer Catalysis (PTC). (2008).

- Google Patents. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.

- Organic Syntheses. 2 - Organic Syntheses Procedure.

- Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

- Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

- Google Patents. US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols.

- Kyoto University Research Information Repository. Synthesis of Hydroxybenzyl Compounds. (1974).

- ResearchGate. Which reagent will work to oxidize salicyl alcohol to salicylaldehyde?. (2014).

- Chemsrc. This compound | CAS#:14714-50-2.

- Sciencemadness.org. benzyl alcohol to benzyl cyanide. (2008).

- National Institutes of Health. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.

- Allen. The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives.

- Google Patents. CN1240654C - Method for preparing 2,6-dimethylphenol.

- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

- National Institutes of Health. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation.

- ResearchGate. Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method.

Sources

- 1. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]

- 2. The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives [allen.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 14714-50-2 [chemicalbook.com]

- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. phasetransfer.com [phasetransfer.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. unitedchemicalcn.com [unitedchemicalcn.com]

- 10. unitedchemicalcn.com [unitedchemicalcn.com]

- 11. taekwang.co.kr [taekwang.co.kr]

- 12. rtong.people.ust.hk [rtong.people.ust.hk]

- 13. US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols - Google Patents [patents.google.com]

- 14. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]

- 15. camachem.com [camachem.com]

A Technical Guide to 2-(2-Hydroxyphenyl)acetonitrile: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

2-(2-Hydroxyphenyl)acetonitrile is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring both a reactive nitrile group and a phenolic hydroxyl group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex compounds, particularly heterocyclic scaffolds relevant to medicinal chemistry and materials science.[1] This guide provides an in-depth examination of its chemical identity, a detailed protocol for its synthesis, its key applications, and essential safety considerations.

The compound is commonly known as (2-Hydroxyphenyl)acetonitrile. According to the International Union of Pure and Applied Chemistry (IUPAC), the official name is 2-(2-hydroxyphenyl)acetonitrile .[2] It is registered under CAS Number 14714-50-2.[2][3]

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. These parameters influence solvent selection, reaction conditions, and purification strategies. The key properties of 2-(2-Hydroxyphenyl)acetonitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [2][3] |

| Molecular Weight | 133.15 g/mol | [2][4] |

| Melting Point | 122-123 °C | [3] |

| Boiling Point | 285.2 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.167 ± 0.06 g/cm³ | [3] |

| Flash Point | 126.3 ± 20.4 °C | [3] |

| LogP | 0.71 | [3] |

| Appearance | White to light yellow or brown solid | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 2-(2-Hydroxyphenyl)acetonitrile can be achieved through various routes. A common and effective method involves the reaction of salicyl alcohol (2-hydroxybenzyl alcohol) with a cyanide salt in a polar aprotic solvent.[5] This approach is favored for its directness and use of readily available starting materials.

Principle of Synthesis

The reaction proceeds via a nucleophilic substitution mechanism. Salicyl alcohol is reacted with sodium cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). The hydroxyl group of the alcohol is a poor leaving group; however, under the reaction conditions, it is believed to be activated, allowing for displacement by the cyanide nucleophile. The use of a polar aprotic solvent is critical as it solvates the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively free and highly nucleophilic, thereby facilitating the reaction.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[5]

Materials and Reagents:

-

Salicyl alcohol (2-hydroxybenzyl alcohol)

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a 2L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicyl alcohol (100 g, 806 mmol), sodium cyanide (43.4 g, 886 mmol), and dimethylformamide (1000 mL).[5]

-

Causality: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at an elevated temperature to overcome the activation energy barrier.[6]

-

-

Reaction Execution: Stir the mixture and heat to 120°C. Maintain this temperature for 4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and perform an extraction using deionized water and ethyl acetate.[5] The organic product will partition into the ethyl acetate layer.

-

Isolation: Separate the organic phase. Dry the organic layer over anhydrous sodium sulfate to remove residual water.

-

Concentration: Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the ethyl acetate.

-

Purification (Self-Validation): The crude product must be purified to remove unreacted starting materials and byproducts. Purify the residue by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure 2-(2-hydroxyphenyl)acetonitrile.[5] The purity of the final product should be confirmed by NMR and IR spectroscopy.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-(2-Hydroxyphenyl)acetonitrile.

Applications in Pharmaceutical and Chemical Research

2-(2-Hydroxyphenyl)acetonitrile serves as a crucial starting material for various molecular scaffolds. Its utility stems from the orthogonal reactivity of its functional groups.

Synthesis of Benzofuranones

A primary application is its conversion to benzofuranone. This transformation is typically achieved by treatment with a strong acid, such as hydrogen chloride. The benzofuranone core is an essential scaffold found in numerous natural products and is associated with a wide range of biological activities, making this a valuable pathway for drug discovery.

Intermediate for Heterocyclic Compounds

The molecule is widely used in the synthesis of diverse heterocyclic compounds, which are foundational in medicinal chemistry for creating drugs that target specific biological pathways.[1] The nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions, while the phenolic hydroxyl allows for etherification or esterification, providing multiple handles for molecular elaboration.

Development of Bioactive Agents

Research has indicated its utility as an intermediate for compounds with potential antioxidant and antimicrobial properties.[1] Furthermore, as a benzofuran derivative, it has been identified as a potential inhibitor of amide synthetase, highlighting its relevance in targeted enzyme inhibition studies.[4]

Application Pathways Diagram

Caption: Key application pathways for 2-(2-Hydroxyphenyl)acetonitrile.

Safety and Handling

2-(2-Hydroxyphenyl)acetonitrile is a hazardous substance and must be handled with appropriate precautions.

-

Toxicological Profile: The primary mechanism of toxicity for organic nitriles is their metabolic conversion to cyanide ions. This compound is classified as highly toxic.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][7]

Conclusion

2-(2-Hydroxyphenyl)acetonitrile is a compound of significant synthetic value. Its straightforward preparation and the versatile reactivity of its dual functional groups make it an important building block for researchers in drug development and materials science. Its role as a precursor to biologically active scaffolds like benzofuranones ensures its continued relevance in modern organic synthesis. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in a laboratory setting.

References

- A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014-09-15). Chinese Journal of Chemistry. [Link]

- This compound | CAS#:14714-50-2. Chemsrc. [Link]

- 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824. PubChem. [Link]

- 2-(4-Hydroxyphenyl)Acetonitrile. ChemBK. [Link]

- This compound. MySkinRecipes. [Link]

- Showing metabocard for (±)-2-Hydroxy-2-phenylacetonitrile (HMDB0034666).

- Process for the preparation of hydroxyphenylacetonitriles.

- Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex. [Link]

- Acetonitrile in the Pharmaceutical Industry. Silvari Group. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]

- 4. This compound | 14714-50-2 | PAA71450 [biosynth.com]

- 5. This compound | 14714-50-2 [chemicalbook.com]

- 6. chemcomplex.com [chemcomplex.com]

- 7. This compound - CAS:14714-50-2 - Sunway Pharm Ltd [3wpharm.com]

A Deep Dive into the Spectral Characteristics of (2-Hydroxyphenyl)acetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a versatile organic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydroxylated aromatic ring and a nitrile functional group, makes it a valuable precursor for the synthesis of various heterocyclic compounds and more complex molecular architectures.[1] A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and monitoring of chemical transformations. This guide provides a comprehensive analysis of the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features and provide practical insights for researchers working with this compound.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its spectral analysis.

| Property | Value | Source |

| CAS Number | 14714-50-2 | [2] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Melting Point | 122-123 °C | [3] |

| Appearance | White to light yellow or brown solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: A Predicted Analysis

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Singlet (broad) | 1H | ArOH | The phenolic proton is acidic and its chemical shift is often broad and can vary with solvent and concentration. |

| ~7.2-7.4 | Multiplet | 2H | ArH | Aromatic protons ortho and para to the electron-donating hydroxyl group and ortho to the electron-withdrawing CH₂CN group will be in a complex region. |

| ~6.8-7.0 | Multiplet | 2H | ArH | Aromatic protons meta to the hydroxyl group and meta/para to the CH₂CN group will be shifted upfield. |

| ~3.9 | Singlet | 2H | CH₂ CN | The methylene protons are adjacent to an aromatic ring and a nitrile group, leading to a downfield shift. |

Causality Behind Expected Shifts and Splitting:

-

Aromatic Region (6.8-7.4 ppm): The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other. The ortho-disubstituted pattern is typically more complex than the highly symmetric pattern of a para-substituted isomer. The electron-donating hydroxyl group will cause a general upfield shift (to lower ppm values) of the ring protons, particularly those ortho and para to it. Conversely, the electron-withdrawing cyanomethyl group will cause a downfield shift. The interplay of these effects results in a complex and spread-out aromatic region.

-

Methylene Protons (~3.9 ppm): The two protons of the CH₂ group are chemically equivalent and are not adjacent to any other protons, hence they will appear as a singlet. Their position is downfield due to the deshielding effects of both the aromatic ring and the nitrile group.

-

Phenolic Proton (9.5-10.5 ppm): The hydroxyl proton is typically a broad singlet and does not couple with other protons. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: A Predicted Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C -OH | The carbon atom directly attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded and appear far downfield. |

| ~130 | Ar-C | Aromatic carbon atom para to the hydroxyl group. |

| ~128 | Ar-C | Aromatic carbon atom ortho to the hydroxyl group. |

| ~121 | Ar-C | Aromatic carbon atom meta to the hydroxyl group. |

| ~119 | C N | The carbon of the nitrile group typically appears in this region. |

| ~116 | Ar-C | Aromatic carbon atom meta to the hydroxyl group. |

| ~115 | Ar-C -CH₂CN | The quaternary carbon attached to the cyanomethyl group. |

| ~22 | C H₂CN | The aliphatic carbon of the methylene group will be the most upfield signal. |

Comparative Analysis with 4-Hydroxybenzyl Cyanide:

For comparison, the reported ¹³C NMR data for 4-hydroxybenzyl cyanide shows the following chemical shifts (in DMSO-d₆): 156.99, 129.40, 121.21, 119.80, 115.85, and 21.73 ppm.[4] The key difference expected for the 2-hydroxy isomer would be the presence of six distinct aromatic carbon signals due to the lower symmetry compared to the para-isomer, which has only four unique aromatic carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

| 3550 - 3200 (broad) | O-H stretch | The broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group of the phenol.[5] |

| ~3030 | Aromatic C-H stretch | This absorption indicates the presence of C-H bonds on the aromatic ring.[5] |

| 2260 - 2220 | C≡N stretch | A sharp, medium-intensity peak in this region is a clear indicator of the nitrile functional group.[5] |

| 1700 - 1500 | Aromatic C=C bending | Multiple sharp bands in this region are characteristic of the benzene ring.[5] |

The IR spectrum provides a clear "fingerprint" for this compound, with the most diagnostic peaks being the broad O-H stretch and the sharp C≡N stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern in Electron Ionization (EI) MS:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 133, corresponding to the molecular weight of the compound. Aromatic compounds typically show a relatively stable molecular ion.[6]

-

Key Fragments:

-

m/z 106: Loss of HCN (27 Da) from the molecular ion.

-

m/z 93: Loss of the CH₂CN group (40 Da) to give a hydroxyphenyl cation.

-

m/z 78: Loss of a hydrogen atom from the benzene ring fragment.

-

The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments. The presence of the aromatic ring and the hydroxyl group will play a significant role in directing the fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, standardized experimental protocols are essential.

NMR Spectroscopy Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Place the NMR tube in the spectrometer for analysis.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The compound will be separated from any impurities on the GC column and subsequently introduced into the mass spectrometer for ionization and analysis.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Conclusion

The spectral data of this compound provides a detailed and unambiguous fingerprint for this important chemical intermediate. A combined analysis of ¹H NMR, ¹³C NMR, IR, and MS allows for confident structural confirmation and purity assessment. This guide has provided a comprehensive overview of the expected spectral features, the underlying principles governing these observations, and standardized protocols for data acquisition. For researchers in drug discovery and development, a solid grasp of these spectral characteristics is indispensable for advancing their synthetic and analytical endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10582824, 2-(2-Hydroxyphenyl)acetonitrile.

- Chemsrc (2024). This compound.

- MySkinRecipes (n.d.). This compound.

- Chemistry LibreTexts (2023). Infrared Spectroscopy Absorption Table.

- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. This compound | 14714-50-2 | PAA71450 [biosynth.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:14714-50-2 | Chemsrc [chemsrc.com]

- 4. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-Cyanomethylphenol: From Historical Chemical Context to Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-cyanomethylphenol, also known as 2-hydroxyphenylacetonitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's historical context, synthesis methodologies, physicochemical properties, and its role as a crucial building block in the creation of complex molecular architectures.

Historical Context: The Legacy of Phenolic Chemistry

The story of 2-cyanomethylphenol is intrinsically linked to the rich history of phenol chemistry. The development of foundational reactions in the 19th century, such as the Kolbe-Schmitt and Reimer-Tiemann reactions, laid the groundwork for the synthesis of key phenolic precursors.

The Kolbe-Schmitt reaction , first described by Hermann Kolbe in 1860 and later optimized by Rudolf Schmitt, enabled the synthesis of salicylic acid by the carboxylation of phenol.[1][2][3][4] This reaction proceeds by treating sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification.[3]

Similarly, the Reimer-Tiemann reaction , discovered by Karl Reimer and Ferdinand Tiemann in 1876, provided a method for the ortho-formylation of phenols to yield salicylaldehydes.[5][6][7][8] This reaction typically involves the treatment of a phenol with chloroform in a basic solution.[6] These seminal reactions made crucial starting materials like salicylic acid and salicylaldehyde readily available, paving the way for the synthesis of a vast array of substituted phenols, including 2-cyanomethylphenol.

Synthesis of 2-Cyanomethylphenol: A Versatile Intermediate

2-Cyanomethylphenol serves as a valuable intermediate in organic synthesis.[9][] Several synthetic routes have been developed to produce this compound, often starting from readily available precursors like salicylaldehyde or 2-hydroxybenzyl alcohol.

Synthesis from Salicylaldehyde

A common and efficient method for the synthesis of 2-cyanomethylphenol proceeds via the formation of salicylaldoxime from salicylaldehyde.[4] The oxime is then dehydrated to yield the desired nitrile.

Experimental Protocol: Synthesis of 2-Cyanomethylphenol from Salicylaldehyde

Step 1: Synthesis of Salicylaldoxime

-

In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium bicarbonate or sodium hydroxide, 2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford salicylaldoxime, which can often be used in the next step without further purification.

Step 2: Dehydration of Salicylaldoxime to 2-Cyanomethylphenol [4]

-

To the crude salicylaldoxime from the previous step, add a dehydrating agent. A variety of reagents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent will influence the reaction conditions.

-

For example, using acetic anhydride, the reaction mixture is typically heated to reflux for several hours.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The excess dehydrating agent is carefully quenched (e.g., with water or a saturated sodium bicarbonate solution).

-

The product is extracted into an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 2-cyanomethylphenol can be purified by column chromatography on silica gel.

Synthesis from 2-Hydroxybenzyl Alcohol

A patented process describes the synthesis of hydroxyphenylacetonitriles, including the 2-hydroxy isomer, from the corresponding hydroxybenzyl alcohols.[9]

Experimental Protocol: Synthesis from 2-Hydroxybenzyl Alcohol [9]

-

Dissolve 2-hydroxybenzyl alcohol (1.0 eq) and an alkali metal cyanide (e.g., potassium cyanide, 1.1-1.5 eq) in an inert, high-boiling solvent such as dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a temperature between 110-140°C.

-

Slowly add a proton source, such as glacial acetic acid, to the heated mixture.

-

Maintain the reaction at this temperature for several hours, monitoring for completion.

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated.

-

Purification of the resulting 2-cyanomethylphenol is achieved through recrystallization or chromatography.

A visual representation of these synthetic pathways is provided in the following diagram:

Caption: Synthetic routes to 2-Cyanomethylphenol.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2-cyanomethylphenol is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 14714-50-2 |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 122-123 °C[11] |

| Boiling Point | 285.2 °C at 760 mmHg[11] |

| Density | 1.167 g/cm³[11] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of 2-cyanomethylphenol is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyanomethyl group, and the phenolic hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The methylene protons should present as a singlet around δ 3.7 ppm, and the hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The aromatic carbons will resonate in the region of δ 115-155 ppm. The methylene carbon is expected around δ 20-30 ppm, and the nitrile carbon should appear in the range of δ 117-120 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-cyanomethylphenol will display characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. The C≡N stretching of the nitrile group will be observed as a sharp, medium-intensity peak around 2250 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be seen in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the phenol will be present around 1200-1250 cm⁻¹.[12][13]

The following diagram illustrates a typical experimental workflow for the characterization of 2-cyanomethylphenol:

Caption: Workflow for the characterization of 2-Cyanomethylphenol.

Applications in Drug Discovery and Medicinal Chemistry

2-Cyanomethylphenol is a valuable building block in medicinal chemistry, providing a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable cyanomethyl group, allows for a wide range of chemical transformations.

The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, leading to the formation of various heterocyclic systems. The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation for further functionalization of the aromatic ring.

One notable area of application is in the synthesis of kinase inhibitors. For instance, 2-substituted phenol quinazolines have been investigated as potent and selective RET kinase inhibitors for the treatment of certain types of cancer. While not a direct use of 2-cyanomethylphenol, this highlights the importance of the substituted phenol motif in this class of drugs.

Furthermore, derivatives of cyanomethyl vinyl ethers have shown promise as antiproliferative agents, suggesting that the cyanomethyl moiety can be incorporated into molecules with potential anticancer activity.

The role of 2-cyanomethylphenol as a key intermediate can be visualized as follows:

Caption: 2-Cyanomethylphenol as a versatile building block.

Conclusion

2-Cyanomethylphenol stands as a testament to the enduring legacy of classical organic chemistry and its continued relevance in modern drug discovery. Its synthesis, rooted in foundational phenolic chemistry, provides access to a versatile and highly functionalized building block. The ability to selectively modify both the phenolic hydroxyl and the cyanomethyl groups opens up a vast chemical space for the design and synthesis of novel bioactive molecules. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of 2-cyanomethylphenol is paramount for leveraging its full potential in the quest for new and improved therapeutics.

References

- Kolbe, H. Ueber Synthese der Salicylsäure. Annalen der Chemie und Pharmacie113, 125–127 (1860).

- Schmitt, R. Beitrag zur Kenntniss der Kolbe’schen Salicylsäure Synthese. J. Prakt. Chem.31, 397–411 (1885).

- Reimer, K. & Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.9, 824–828 (1876).

- The Salicylic Acid Craze - UC Press E-Books Collection.

- Reimer–Tiemann reaction - Wikipedia.

- Kolbe–Schmitt reaction - Wikipedia.

- Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company.

- Reimer Tiemann Reaction /organic name reaction mechanism / Reimer Tiemann reaction mechanism IIT JEE - YouTube.

- Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen.

- Reimer-Tiemann reaction - Vrindawan Coaching Center.

- US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents.

- 2-(4-Hydroxyphenyl)Acetonitrile - ChemBK.

- Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC - PubMed Central.

- General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - NIH.

- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias.

- Phenol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology.

- salicyl_aldehyde.

- 5 Combination of 1H and 13C NMR Spectroscopy.